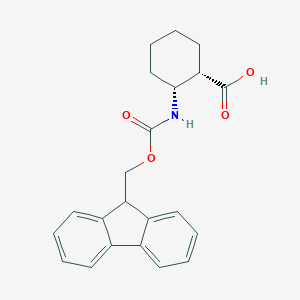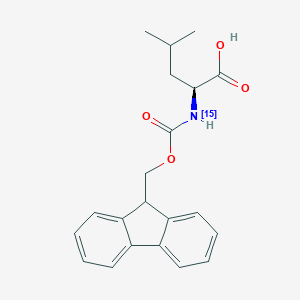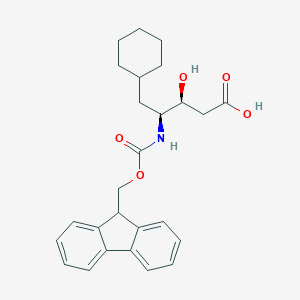![molecular formula C21H25NO4 B558043 [(S)-4-Benzyloxy-alpha-formylphenethyl]carbamic acid tert-butyl ester CAS No. 82689-15-4](/img/structure/B558043.png)
[(S)-4-Benzyloxy-alpha-formylphenethyl]carbamic acid tert-butyl ester
Descripción general
Descripción
Synthesis Analysis
The synthesis of [(S)-4-Benzyloxy-alpha-formylphenethyl]carbamic acid tert-butyl ester could potentially involve transesterification, a useful transformation in organic synthesis . Transesterification of β-keto esters, which contain both electrophilic and nucleophilic sites, is a common method in synthetic chemistry . The reaction likely proceeds via an enol intermediate or the formation of an acylketene intermediate .Molecular Structure Analysis
While specific structural information for [(S)-4-Benzyloxy-alpha-formylphenethyl]carbamic acid tert-butyl ester is not available, carbamic acid, a related compound, is known to be a planar molecule . The carbamoyl functional group RR′N–C(=O)–, which is part of the carbamic acid molecule, could also be present in [(S)-4-Benzyloxy-alpha-formylphenethyl]carbamic acid tert-butyl ester .Chemical Reactions Analysis
The chemical reactions involving [(S)-4-Benzyloxy-alpha-formylphenethyl]carbamic acid tert-butyl ester could include transesterification . This process is commonly used in the synthesis of compounds of pharmaceutical importance and for biodiesel production .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- (S)-4-Benzyloxy-alpha-formylphenethyl]carbamic acid tert-butyl ester is used in the synthesis of various compounds. For example, its derivatives were used in diastereoselective intramolecular α-amidoalkylation reactions for the asymmetric synthesis of Pyrrolo[2,1-a]isoquinolines (E. Garcia et al., 2006).
- This compound is also involved in the development of environmentally benign deprotection methods for tert-butyl carbamates, esters, and ethers, demonstrating mild reaction conditions and good selectivity in various chemical syntheses (Bryan Li et al., 2006).
Applications in Polymer Science
- In the field of polymer science, derivatives of (S)-4-Benzyloxy-alpha-formylphenethyl]carbamic acid tert-butyl ester have been synthesized and evaluated for anionic ring-opening polymerization behavior, contributing to the development of new polycarbonates (F. Sanda et al., 2001).
Crystallographic Studies
- The compound and its derivatives have been the subject of crystallographic studies. For example, the crystal structure of a related compound, (9-ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester, was determined through X-ray diffraction, providing insights into molecular conformations and interactions (R. Kant et al., 2015).
Propiedades
IUPAC Name |
tert-butyl N-[(2S)-1-oxo-3-(4-phenylmethoxyphenyl)propan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4/c1-21(2,3)26-20(24)22-18(14-23)13-16-9-11-19(12-10-16)25-15-17-7-5-4-6-8-17/h4-12,14,18H,13,15H2,1-3H3,(H,22,24)/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLSOSKGFUOFMCP-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OCC2=CC=CC=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(S)-4-Benzyloxy-alpha-formylphenethyl]carbamic acid tert-butyl ester | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

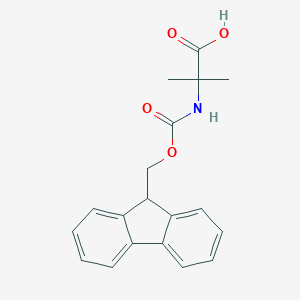
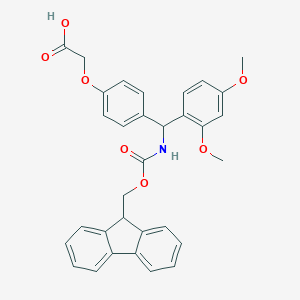


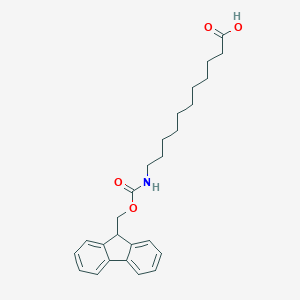
![10-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)decanoic acid](/img/structure/B557996.png)

